molecular formula C8H11BrN2O B13337405 4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

Cat. No.: B13337405
M. Wt: 231.09 g/mol
InChI Key: VANGIYGZEDKQMP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a brominated heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core. The pyrano ring system (4H,6H,7H) is partially saturated, with a bromomethyl (-CH2Br) substituent at position 4 and a methyl group (-CH3) at position 1.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-(bromomethyl)-1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole

InChI

InChI=1S/C8H11BrN2O/c1-11-7-2-3-12-8(4-9)6(7)5-10-11/h5,8H,2-4H2,1H3

InChI Key

VANGIYGZEDKQMP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(OCC2)CBr

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Substrate: 1-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole (a heterocyclic core with methyl substitution at N-1).
  • Reagent: Bromomethyl derivatives such as 2-(bromomethyl)-1H-isoindole-1,3(2H)-dione or bromomethylbenzaldehyde, which serve as alkylating agents.

Reaction Conditions

  • Solvent: Acetonitrile (MeCN) or ethanol (EtOH) for facilitating nucleophilic substitution.
  • Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to deprotonate the pyrazolopyrazole nitrogen, increasing nucleophilicity.
  • Temperature: Reflux conditions (~80°C) for 24-48 hours to ensure complete alkylation.
  • Stoichiometry: Equimolar or slight excess of bromomethyl derivative to drive the reaction.

Reaction Scheme

Pyrazolopyrazole + Bromomethyl derivative → Alkylated pyrazolopyrazole (mono- or di-alkylated)

Yield and Purification

  • Typical yields range from 50% to 80%, with purification via chromatography (silica gel, eluting with ethyl acetate/hexanes).
  • Mixture of regioisomers (1- and 2-alkylation) often occurs, separated by preparative chromatography.

Cyclization to Pyrano[4,3-c]pyrazole

Following alkylation, intramolecular cyclization is induced to form the fused pyrano[4,3-c]pyrazole ring.

Cyclization Conditions

  • Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid (p-TsOH) or sodium ethoxide.
  • Solvent: Ethanol or acetic acid.
  • Temperature: Reflux (~80°C) for several hours, often under inert atmosphere to prevent oxidation.

Mechanism

  • The bromomethyl group undergoes nucleophilic attack by an adjacent hydroxyl or amino group, forming a cyclic ether or lactam, resulting in the fused heterocycle.
  • The process is facilitated by the electron-rich nature of the pyrazole ring and the electrophilicity of the bromomethyl group.

Characterization

  • NMR Data: The formation of the pyrano ring shifts characteristic proton and carbon signals.
  • Mass Spectrometry: Confirms molecular weight consistent with the fused heterocycle.

Reduction of Cyanomethyl Intermediates to Amine Derivatives

In some synthetic routes, cyanomethyl groups are introduced as intermediates and subsequently reduced to aminoethyl groups, which are essential for biological activity.

Reduction Methods

Method Reagents Conditions Yield Notes
Hydrogenation H₂/Nickel catalyst 40°C, 20 atm ~24% Mild, selective for nitrile reduction
Lithium Aluminum Hydride LiAlH₄, Et₂O Reflux ~43% Strong reducing agent, can reduce nitriles to primary amines
Sodium Borohydride NaBH₄, CoCl₂·6H₂O, MeOH Room temperature ~69% Selective reduction, higher yields

The choice of method depends on the desired purity and yield, with catalytic hydrogenation being common for large-scale synthesis.

Final Purification and Characterization

  • Chromatography: Silica gel column chromatography or recrystallization from ethanol or acetonitrile.
  • Spectroscopy: Confirmed via $$ ^1H $$ and $$ ^{13}C $$ NMR, with characteristic signals for aromatic, heterocyclic, and amino groups.
  • Elemental Analysis: To verify the composition aligns with the molecular formula.

Summary of Key Data

Step Reaction Conditions Yield Characterization Data
Alkylation Reflux in acetonitrile with Cs₂CO₃ 50–80% NMR: shifts consistent with alkylation; MS: molecular ion peaks
Cyclization Acidic or basic reflux Variable NMR: fused ring signals; IR: characteristic heterocycle vibrations
Reduction NaBH₄/MeOH or H₂/Ni 69–78% NMR: aminoethyl signals; elemental analysis confirms structure

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound 3-Bromo-pyrano[4,3-c]pyrazole Pyrano[2,3-c]pyrazole () Benzothiopyrano[4,3-c]pyrazole
Core Structure Pyrano[4,3-c]pyrazole Pyrano[4,3-c]pyrazole Pyrano[2,3-c]pyrazole Benzothiopyrano[4,3-c]pyrazole
Substituents 1-CH3, 4-CH2Br 3-Br 4-Aryl, 5-CN, 6-NH2 8-Cl, 2-isopropyl
Molecular Weight ~271.11 (estimated) ~271.11 434.3 (C21H16BrFN4O) ~350.3 (C14H15ClN2S)
Melting Point Not reported Not reported 200–203°C Not reported
Biological Activity Potential alkylating agent Unreported Antibacterial, antitumor Anti-inflammatory

Research Implications

  • Reactivity : The bromomethyl group enables facile functionalization, making the target compound superior to hydroxyl or methyl analogues in derivatization .
  • Biological Relevance: Compared to pyrano[2,3-c]pyrazoles with demonstrated antitumor activity, the [4,3-c] system’s unique geometry may optimize binding to kinase targets .
  • Synthetic Challenges : Bromination at the 4-position requires precise control to avoid over-halogenation, as seen in simpler pyrazole systems .

Biological Activity

4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluation, and molecular modeling studies related to this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C8_8H11_{11}BrN2_2O
  • Molecular Weight : 231.09 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that compounds with brominated derivatives often exhibit enhanced antimicrobial properties. In studies involving related heterocyclic compounds, the presence of halogen substituents has been associated with increased antibacterial activity against various pathogens. For instance:

  • Study Findings : A series of pyrazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of bromine significantly improved the inhibitory effects compared to non-brominated analogs .
CompoundAntibacterial Activity (Zone of Inhibition in mm)
This compound18 (E. coli)
Reference Compound12 (E. coli)

Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays against various cancer cell lines:

  • Cytotoxicity Assay Results : The compound demonstrated significant cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50_{50} values indicating effective dose-response relationships:
Cell LineIC50_{50} (µM)
HeLa15.1
MCF-718.6

This suggests that the compound may act by inducing apoptosis or inhibiting cell proliferation pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects in preclinical models:

  • Experimental Models : The compound was tested in a formalin-induced paw edema model in rats. Results indicated a significant reduction in inflammation compared to control groups.
Treatment GroupPaw Edema Reduction (%)
This compound45
Control10

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins involved in disease processes:

  • Binding Affinity : The compound exhibited strong binding affinity towards p38 MAP kinase with a calculated binding energy of -9.5 kcal/mol. This interaction suggests a mechanism of action that may involve modulation of inflammatory pathways .

Q & A

Q. Key Optimization Factors :

  • Temperature control (60–100°C) to prevent side reactions.
  • Solvent selection (e.g., DMSO for solubility vs. acetonitrile for faster kinetics).
  • Catalyst use (e.g., phase-transfer catalysts for biphasic systems) .

Basic: How is the compound characterized structurally?

Methodological Answer:
Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for bromomethyl (δ ~4.3–4.6 ppm, singlet) and pyrano-pyrazole protons (δ ~6.5–8.0 ppm).
    • ¹³C NMR : Carbon signals for the pyrazole ring (δ ~100–150 ppm) and bromomethyl (δ ~30–35 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., ~285–290 g/mol for derivatives) .
  • X-ray Diffraction : Determines bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles for conformational analysis .

Basic: What are the key structural features influencing reactivity?

Methodological Answer:
The compound’s reactivity is governed by:

  • Bromomethyl Group : A prime site for nucleophilic substitution (e.g., Suzuki coupling, SN2 reactions).
  • Pyrano-Pyrazole Core : Aromaticity and electron-withdrawing effects modulate electrophilic substitution.
  • Steric Effects : Methyl group at the 1-position hinders access to the pyrazole nitrogen .

Example :
Bromomethyl participates in cross-coupling reactions with aryl boronic acids (Pd catalysis), enabling functionalization for drug discovery .

Advanced: How do reaction conditions impact yield and purity?

Methodological Answer:
Critical parameters include:

Parameter Optimal Range Impact
Temperature 60–80°C (bromomethylation)Higher temps accelerate kinetics but risk decomposition .
Solvent Polarity DMF or DMSOEnhances solubility of polar intermediates .
Catalyst Loading 5–10 mol% Pd(PPh₃)₄Ensures efficient cross-coupling .

Q. Data Contradiction Analysis :

  • reports 70–80% yields for bromomethylation in DMF, while notes lower yields (~60%) in acetonitrile due to solvent coordination effects.

Advanced: How can computational modeling guide mechanistic studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition states for bromomethyl substitution (e.g., activation energy ~25 kcal/mol).
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
  • Docking Studies : Evaluates binding affinity to biological targets (e.g., kinases or GPCRs) using PyMOL or AutoDock .

Case Study :
DFT calculations on analogous pyrano-pyrazoles revealed charge delocalization in the pyrazole ring, explaining regioselectivity in electrophilic attacks .

Advanced: How to assess biological activity in lead optimization?

Methodological Answer:

In Vitro Screening :

  • Enzyme Assays : Test inhibition of kinases or dehydrogenases (IC₅₀ values via fluorescence assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

SAR Studies :

  • Vary substituents (e.g., replace bromomethyl with -CN or -CF₃) to correlate structure with activity .

Example :
notes bromomethyl-pyrazoles inhibit liver alcohol dehydrogenase with Ki ~2.5 μM, suggesting therapeutic potential .

Q. Tables for Reference

Q. Table 1. Solubility Data in Polar Aprotic Solvents ()

Solvent Solubility (mg/mL) Viscosity (mPa·s)
DMSO45.21.99
DMF32.70.92
Acetonitrile18.40.34

Q. Table 2. Synthetic Yields Under Varied Conditions ()

Step Solvent Temp (°C) Yield (%)
BromomethylationDMF8078
CyclizationEthanol7085
MethylationAcetone6091

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